N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-16(2)11-12-26-20-9-7-18(14-21(20)31-15-24(4,5)23(26)27)25-32(28,29)22-10-8-19(30-6)13-17(22)3/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYREAVCYHKSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects supported by research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : CHNOS
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
This compound belongs to the class of oxazepines and features a sulfonamide group which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis typically involves several steps starting from simpler organic compounds. A common approach includes:
- Formation of the Oxazepine Ring : This is achieved through condensation reactions under acidic or basic conditions.
- Introduction of Alkyl Groups : Alkylation reactions introduce isopentyl and dimethyl groups to enhance solubility and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Antitumor Activity
Preliminary studies have demonstrated promising antitumor effects. For instance, derivatives of this compound have been tested against cancer cell lines with results indicating inhibition of cell proliferation and induction of apoptosis . The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or modulator of key enzymes or receptors involved in disease processes. For example, it could inhibit certain kinases involved in cancer progression or inflammatory responses .
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates. The results indicated that N-(5-isopentyl...) exhibited comparable activity to established antibiotics .
- Case Study on Antitumor Effects :
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features an oxazepine ring and a sulfonamide group linked to a benzenesulfonamide moiety. The molecular formula is with a molecular weight of approximately . The structural complexity contributes to its biological activity and interaction with various biological targets.
Research indicates that the compound may exhibit several biological activities:
- Enzyme Inhibition : The presence of the oxazepine structure suggests potential inhibitory effects on key enzymes involved in metabolic pathways. For instance, derivatives have shown promise as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes and cell death pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions. This modulation could lead to therapeutic applications in neurodegenerative diseases .
- Antioxidant Activity : Some derivatives have demonstrated the ability to reduce oxidative stress, indicating potential applications in conditions characterized by oxidative damage.
Therapeutic Potential
The therapeutic applications of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide are being explored in several areas:
Anti-inflammatory Applications
The compound's ability to inhibit RIPK1 suggests its use in treating inflammatory diseases such as ulcerative colitis and psoriasis. Clinical trials are currently evaluating its efficacy in these conditions.
Neurological Disorders
Given its potential for receptor modulation, the compound may be beneficial in treating neurological disorders where neurotransmitter dysregulation is a factor. Further research is needed to elucidate specific mechanisms and therapeutic outcomes.
Case Studies
Several studies have investigated compounds structurally similar to N-(5-isopentyl-3,3-dimethyl-4-oxo...) regarding their biological activity:
| Study | Compound | Findings |
|---|---|---|
| Study A | 4-Ethyl-N-(5-isopentyl...) | Identified as a potential kinase inhibitor with anti-inflammatory properties. |
| Study B | 5-[Difluoro(phenyl)methyl]-N-(...) | Showed enhanced bioactivity through fluorination. |
| Study C | N-(5-methyl...) | Exhibited antimicrobial properties linked to its sulfonamide moiety. |
These studies highlight the diverse applications of compounds within this chemical family and suggest that N-(5-isopentyl-3,3-dimethyl...) could share similar therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
